molecular formula C22H18F3N5O2 B11458551 7-(methoxymethyl)-4-methyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

7-(methoxymethyl)-4-methyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11458551
M. Wt: 441.4 g/mol
InChI Key: CWAKUNSRBLZHPT-UHFFFAOYSA-N
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Description

7-(METHOXYMETHYL)-4-METHYL-8-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of nitrogen atoms in the pyrazolo[3,2-c][1,2,4]triazine ring system makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 7-(METHOXYMETHYL)-4-METHYL-8-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[3,2-c][1,2,4]triazine core. Common synthetic routes include:

Chemical Reactions Analysis

7-(METHOXYMETHYL)-4-METHYL-8-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Reagents such as trifluoroacetic acid, dichloromethane, and various catalysts are commonly used.

    Major Products: The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(METHOXYMETHYL)-4-METHYL-8-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,2-c][1,2,4]triazine derivatives, which share the core structure but differ in their substituents. These compounds are compared based on their chemical properties, reactivity, and biological activities.

Properties

Molecular Formula

C22H18F3N5O2

Molecular Weight

441.4 g/mol

IUPAC Name

7-(methoxymethyl)-4-methyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C22H18F3N5O2/c1-13-19(21(31)26-16-10-6-9-15(11-16)22(23,24)25)27-28-20-18(14-7-4-3-5-8-14)17(12-32-2)29-30(13)20/h3-11H,12H2,1-2H3,(H,26,31)

InChI Key

CWAKUNSRBLZHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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